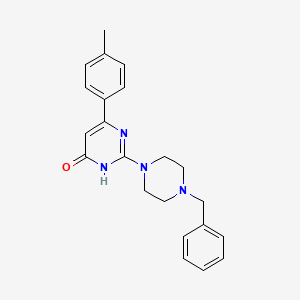
2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, commonly known as BIQ, is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). BIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
Target of Action
2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline primarily targets prostaglandin G/H synthase 1 (also known as COX-1) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound interacts with COX-1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation and pain . The binding is typically reversible, and the compound competes with arachidonic acid for the active site.
Biochemical Pathways
By inhibiting COX-1, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The inhibition of COX-1 reduces the levels of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties contribute to its bioavailability and duration of action in the body.
Result of Action
At the molecular level, the inhibition of COX-1 leads to decreased production of prostaglandins, resulting in reduced inflammation and pain. At the cellular level, this translates to decreased inflammatory responses and relief from symptoms associated with conditions like arthritis and other inflammatory disorders .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Presence of other substances : Concurrent use of other medications or substances that affect liver enzymes can alter its metabolism and efficacy .
Understanding these factors is crucial for optimizing the compound’s therapeutic effects and minimizing potential side effects.
: Information synthesized from various sources on the mechanism of action and pharmacokinetics of similar compounds. Specific details on this compound may vary based on ongoing research.
実験室実験の利点と制限
The advantages of using BIQ in lab experiments include its potent inhibitory activity against 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, its ability to induce cell death in cancer cells, and its neuroprotective effects. However, the limitations of using BIQ in lab experiments include its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on BIQ. One area of research is the development of new synthetic methods for BIQ that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for BIQ, particularly in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BIQ and its potential side effects.
合成法
The synthesis of BIQ involves the reaction of 4-biphenylcarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction to yield BIQ as a white crystalline solid.
科学的研究の応用
BIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It is a potent inhibitor of 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of this compound by BIQ leads to the accumulation of DNA damage, ultimately resulting in cell death.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(23-15-14-18-8-4-5-9-21(18)16-23)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMATKPMYODMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)

![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)
